molecular formula C190H207N21O22 B13383527 4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one

4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one

Cat. No.: B13383527
M. Wt: 3137 g/mol
InChI Key: COIOSOPVFHACOV-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one” and its analogs are complex organic molecules featuring a fused diazepine ring system. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a benzodioxole derivative, followed by the introduction of a benzyl group and a furan ring through various coupling reactions. The final step often involves cyclization to form the diazepine ring.

Industrial Production Methods

Industrial production of these compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo a variety of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They can serve as building blocks for the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, these compounds are studied for their potential as enzyme inhibitors or receptor modulators. Their unique structures allow them to interact with biological targets in specific ways, making them valuable tools for probing biochemical pathways.

Medicine

Medically, these compounds are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In industry, these compounds can be used in the development of new materials or as catalysts in chemical reactions. Their complex structures and reactivity make them versatile components in various industrial applications.

Mechanism of Action

The mechanism of action of these compounds often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of the target, leading to a therapeutic effect. For example, binding to an enzyme might inhibit its activity, while binding to a receptor could activate or block a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepine derivatives and fused ring systems with benzodioxole or furan moieties. Examples include:

  • 1,3-Benzodioxole derivatives
  • Furan-containing diazepines
  • Benzyl-substituted diazepines

Uniqueness

What sets these compounds apart is their specific combination of functional groups and ring systems. This unique structure can confer distinct biological activities and chemical reactivity, making them valuable for specific applications in research and industry.

Properties

Molecular Formula

C190H207N21O22

Molecular Weight

3137 g/mol

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one

InChI

InChI=1S/C28H27N3O5.2C28H29N3O3.2C27H27N3O3.C26H31N3O3.C26H37N3O2/c1-28(2)25-23(27(33)31(28)16-18-7-4-3-5-8-18)24(21-9-6-14-34-21)30(13-12-29-25)26(32)19-10-11-20-22(15-19)36-17-35-20;1-19-11-13-21(14-12-19)26(32)30-16-15-29-25-23(24(30)22-10-7-17-34-22)27(33)31(28(25,2)3)18-20-8-5-4-6-9-20;1-28(2)26-24(27(33)31(28)19-21-12-7-4-8-13-21)25(22-14-9-17-34-22)30(16-15-29-26)23(32)18-20-10-5-3-6-11-20;2*1-27(2)24-22(26(32)30(27)18-19-10-5-3-6-11-19)23(21-14-9-17-33-21)29(16-15-28-24)25(31)20-12-7-4-8-13-20;1-26(2)23-21(25(31)29(26)17-18-9-4-3-5-10-18)22(20-13-8-16-32-20)28(15-14-27-23)24(30)19-11-6-7-12-19;1-18(2)22-21-23(27-15-16-28(22)24(30)20-13-9-6-10-14-20)26(3,4)29(25(21)31)17-19-11-7-5-8-12-19/h3-11,14-15,24,29H,12-13,16-17H2,1-2H3;4-14,17,24,29H,15-16,18H2,1-3H3;3-14,17,25,29H,15-16,18-19H2,1-2H3;2*3-14,17,23,28H,15-16,18H2,1-2H3;3-5,8-10,13,16,19,22,27H,6-7,11-12,14-15,17H2,1-2H3;5,7-8,11-12,18,20,22,27H,6,9-10,13-17H2,1-4H3

InChI Key

COIOSOPVFHACOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCNC3=C(C2C4=CC=CO4)C(=O)N(C3(C)C)CC5=CC=CC=C5.CC(C)C1C2=C(C(N(C2=O)CC3=CC=CC=C3)(C)C)NCCN1C(=O)C4CCCCC4.CC1(C2=C(C(N(CCN2)C(=O)CC3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3CCCC3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5)C(=O)N1CC6=CC=CC=C6)C

Origin of Product

United States

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